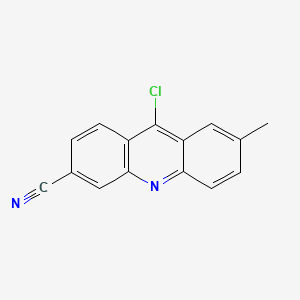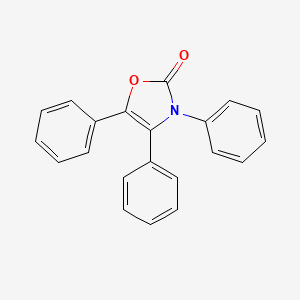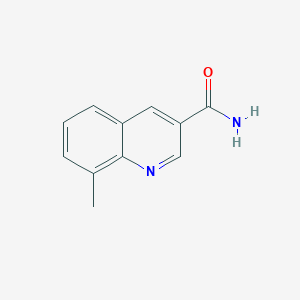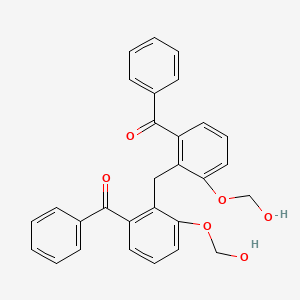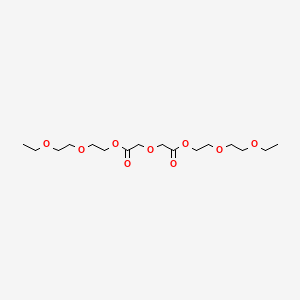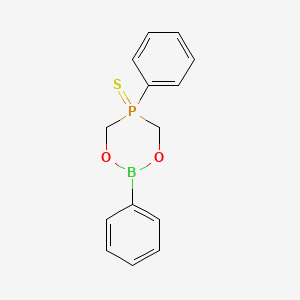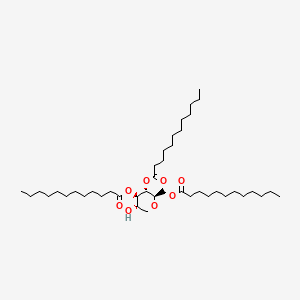
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves the esterification of 1,5-anhydro-D-glucitol with dodecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biomolecule in metabolic studies. It can serve as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and surfactants. .
作用機序
The mechanism of action of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing dodecanoic acid, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a potential modulator of enzyme activity and protein-protein interactions .
類似化合物との比較
1,5-Anhydro-D-glucitol: The parent compound without ester groups. It is used as a marker for short-term glycemic control in diabetic patients.
D-Glucitol, 1,5-anhydro-, 6-(3,4,5-trihydroxybenzoate): Another ester derivative with different functional groups, used in biochemical studies.
Uniqueness: D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate is unique due to its three dodecanoate ester groups, which impart distinct physicochemical properties. These ester groups enhance its hydrophobicity and surface activity, making it suitable for applications in surfactant formulations and drug delivery systems. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
54172-97-3 |
|---|---|
分子式 |
C42H78O8 |
分子量 |
711.1 g/mol |
IUPAC名 |
[(2R,3R,4R,5S)-3,4-di(dodecanoyloxy)-5-hydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-35-37-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)41(36(43)34-47-37)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41+,42+/m0/s1 |
InChIキー |
AIQOMNHTLTZMDO-ZUVXNSEBSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


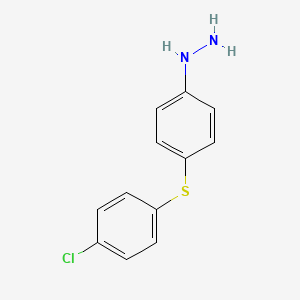


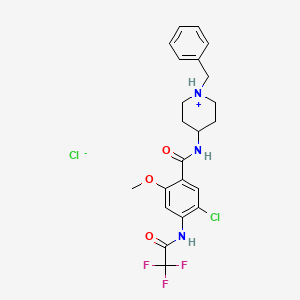
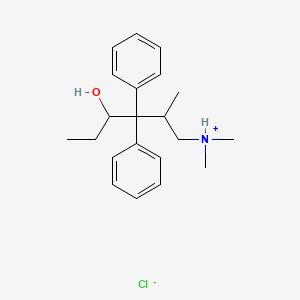
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
